QC6352 is a selective and potent inhibitor of the KDM4 family of histone lysine demethylases, which play a critical role in epigenetic regulation and are implicated in various cancers. This compound has been shown to target breast cancer stem-like cells, specifically in triple-negative breast cancer, and demonstrates significant antitumor properties in preclinical models. QC6352 is particularly noteworthy for its ability to inhibit the proliferation of therapy-resistant cancer cells by modulating key pathways involved in tumor growth and survival.
The information regarding QC6352 has been derived from various scientific studies and articles, including peer-reviewed journals and pharmacological databases. Notable sources include:
QC6352 is classified as a small molecule inhibitor targeting the KDM4 family, which includes KDM4A, KDM4B, and KDM4C. These enzymes are involved in the demethylation of histones, thereby influencing gene expression related to cell proliferation and differentiation.
The synthesis of QC6352 involves structure-based drug design techniques that optimize the binding affinity to the KDM4 enzyme family. The compound was developed through a series of chemical modifications to enhance its potency and selectivity.
The synthetic route typically includes:
QC6352's molecular structure features a complex arrangement that allows it to effectively interact with the active sites of KDM4 enzymes. The precise three-dimensional configuration is crucial for its inhibitory activity.
QC6352 undergoes several key reactions within biological systems:
The binding mechanism involves interactions with specific amino acid residues within the KDM4 active site, which is critical for its enzymatic function.
QC6352 inhibits KDM4 by preventing the removal of methyl groups from histones, leading to altered chromatin structure and gene expression profiles associated with tumor growth.
QC6352 has significant implications in cancer research, particularly for:
QC6352, chemically designated as (R)-3-(((6-(methyl(phenyl)amino)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)amino)isonicotinic acid, is a selective inhibitor targeting the KDM4 subfamily of histone lysine demethylases. Its molecular formula is C₂₄H₂₅N₃O₂, with a molecular weight of 387.47 g/mol [1] [7]. The compound features a stereogenic center at the tetrahydronaphthalene moiety, adopting an R-configuration critical for target engagement. Key structural components include:
Physicochemical Properties:QC6352 exhibits moderate solubility in dimethyl sulfoxide (DMSO) (16.67 mg/mL, 43.02 mM) but limited aqueous solubility, typical of 2-OG-competitive inhibitors [1] [5]. Its calculated partition coefficient (LogP) of 3.2 suggests moderate lipophilicity, balancing cell permeability and target binding. The carboxylic acid group confers slight acidity (pKa ~3.5), influencing protein-binding interactions [7] [10].
Table 1: Physicochemical Profile of QC6352
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₅N₃O₂ |
Molecular Weight | 387.47 g/mol |
CAS Number | 1851373-36-8 |
Solubility (DMSO) | 43.02 mM |
Chiral Centers | 1 (R-configuration) |
LogP (Predicted) | 3.2 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 2 |
QC6352 emerged from systematic optimization of 3-aminoisonicotinic acid fragments. Initial screening identified compound 1 (3-(methylamino)isonicotinic acid) as a weak KDM4C inhibitor (IC₅₀ = 1,400 nM). Structure-based design focused on three key regions:
Table 2: Selectivity Profile of QC6352 Against KDM Enzymes
Enzyme | IC₅₀ (nM) | Selectivity vs. KDM4C |
---|---|---|
KDM4C | 35 ± 8 | 1-fold |
KDM4B | 56 ± 6 | 1.6-fold |
KDM4A | 104 ± 10 | 3-fold |
KDM4D | 104 ± 18 | 3-fold |
KDM5B | 750 ± 170 | 21-fold |
KDM3A | >4,000 | >114-fold |
KDM6B | >4,000 | >114-fold |
Lead Optimization Outcomes:QC6352 demonstrated low-nanomolar potency in cellular models:
X-ray co-crystal structures of QC6352 bound to KDM4 enzymes validated the SAR-driven design. Key analyses include:
Table 3: Structural Interactions in QC6352-KDM4 Complexes
Interaction Type | Residues Involved | Distance (Å) | Functional Role |
---|---|---|---|
Metal Coordination | Fe(II), Pyridine N | 2.1 | Displaces 2-oxoglutarate cofactor |
Hydrogen Bonding | Tyr132, Carboxylate O | 2.6 | Mimics 2-OG binding |
Hydrogen Bonding | Lys206, Carboxylate O | 2.8 | Salt bridge formation |
Hydrophobic Packing | Ile71, Ala134, Phe185 | 3.0–4.5 | Enhances binding specificity |
Pi-Stacking | Phe185, Phenylamine group | 3.8 | Stabilizes aromatic interactions |
These structural insights rationalize QC6352’s nanomolar potency and selectivity, providing a blueprint for next-generation KDM4 inhibitors [3] [6] [9].
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